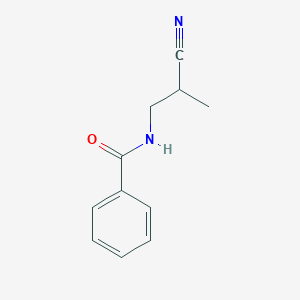
N-(2-cyano-2-methylethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-cyano-2-methylethyl)benzamide is an organic compound with the molecular formula C₁₁H₁₂N₂O It is a derivative of benzamide, where the amide nitrogen is substituted with a 2-cyano-2-methylethyl group
Mechanism of Action
Target of Action
N-(2-cyano-2-methylethyl)benzamide is an amide compound . Amides are known to have a general structure in which a nitrogen atom is bonded to a carbonyl carbon atom . .
Mode of Action
Amides in general are known to engage in hydrogen bonding due to the polar nature of the amide group . This could potentially influence their interaction with targets.
Biochemical Pathways
The amide group is found in the repeating units of protein molecules, where it is called a peptide linkage . This suggests that amides could potentially interact with protein structures and influence biochemical pathways.
Pharmacokinetics
Amides of five or fewer carbon atoms are known to be soluble in water , which could potentially influence their bioavailability.
Result of Action
The hydrogen bonding capability of amides could potentially influence their interactions with molecular targets and cellular structures .
Action Environment
The solubility of amides in water suggests that they could potentially be influenced by the aqueous environment within biological systems .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyano-2-methylethyl)benzamide typically involves the cyanoacetylation of benzamide derivatives. One common method is the reaction of benzamide with 2-cyano-2-methylethyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene at room temperature.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, which allow for better control over reaction conditions and higher yields. The use of automated reactors and real-time monitoring systems ensures consistent product quality and minimizes the risk of side reactions.
Chemical Reactions Analysis
Types of Reactions
N-(2-cyano-2-methylethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The cyano group can be oxidized to form amides or carboxylic acids.
Reduction: The cyano group can be reduced to primary amines using reagents like lithium aluminum hydride.
Substitution: The benzamide moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nitrating agents like nitric acid and sulfuric acid for nitration; halogens like chlorine or bromine for halogenation.
Major Products Formed
Oxidation: Formation of amides or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of nitro or halogenated benzamide derivatives.
Scientific Research Applications
N-(2-cyano-2-methylethyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules, including heterocycles and polymers.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as coatings and adhesives, due to its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
- N-(2-cyanoethyl)benzamide
- N-(2-cyano-2-phenylethyl)benzamide
- N-(2-cyano-2-methylpropyl)benzamide
Uniqueness
N-(2-cyano-2-methylethyl)benzamide is unique due to the presence of the 2-cyano-2-methylethyl group, which imparts distinct steric and electronic properties. This makes it a valuable intermediate for the synthesis of novel compounds with tailored properties for specific applications.
Properties
IUPAC Name |
N-(2-cyanopropyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-9(7-12)8-13-11(14)10-5-3-2-4-6-10/h2-6,9H,8H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWGRQXJTSPUZDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC=CC=C1)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














